molecular formula C24H25NO8 B260355 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid

3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid

Cat. No.: B260355
M. Wt: 455.5 g/mol
InChI Key: LPYYAQGNKZMYPI-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxy-methyl-chromenone moiety, and a beta-alanine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Chromenone Moiety: The chromenone structure is synthesized through a series of reactions involving methylation, hydroxylation, and cyclization.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the chromenone moiety and beta-alanine under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include catalysts and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving chromenone derivatives.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one: Shares the chromenone moiety but lacks the beta-alanine residue.

    3-(3,4-dimethoxyphenyl)-7-methoxy-8-methyl-4-oxo-4H-chromen-5-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside: Contains a similar chromenone structure with additional sugar moieties.

Uniqueness

The uniqueness of 3-(3,4-dimethoxyphenyl)-3-{[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25NO8

Molecular Weight

455.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C24H25NO8/c1-13-16-6-5-15(26)11-20(16)33-24(30)17(13)7-9-22(27)25-18(12-23(28)29)14-4-8-19(31-2)21(10-14)32-3/h4-6,8,10-11,18,26H,7,9,12H2,1-3H3,(H,25,27)(H,28,29)

InChI Key

LPYYAQGNKZMYPI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CC(=O)O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NC(CC(=O)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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